n2,n2-Dibutyl-n-carbamoylglycinamide
Description
Properties
CAS No. |
28788-22-9 |
|---|---|
Molecular Formula |
C11H23N3O2 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-carbamoyl-2-(dibutylamino)acetamide |
InChI |
InChI=1S/C11H23N3O2/c1-3-5-7-14(8-6-4-2)9-10(15)13-11(12)16/h3-9H2,1-2H3,(H3,12,13,15,16) |
InChI Key |
IYZKSPKMQZCCBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary synthetic method for n2,n2-Dibutyl-n-carbamoylglycinamide involves the nucleophilic substitution reaction between glycinamide and dibutylamine. The process typically requires:
- Starting materials: Glycinamide and dibutylamine.
- Catalysts: Suitable acid or base catalysts to promote carbamoylation.
- Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Reaction conditions: Controlled temperature (often ambient to moderate heating), stirring, and inert atmosphere to prevent side reactions.
The reaction proceeds via the formation of an intermediate carbamoyl species, which then reacts with dibutylamine to yield the target compound.
Specific Preparation Procedures and Reaction Conditions
- Catalyst Role: DBU acts as a strong non-nucleophilic base that facilitates CO2 fixation and carbamate formation in continuous flow reactors, enhancing yield and reducing reaction time.
- Solvent Choice: Acetonitrile is favored for its ability to dissolve both amines and carbamoyl intermediates and for compatibility with continuous flow setups.
- Temperature: Mild temperatures (room temperature to 50°C) are preferred to avoid decomposition of sensitive intermediates.
Continuous Flow Synthesis Advantages
Recent advances highlight continuous flow synthesis as a superior method for preparing carbamate derivatives like this compound:
- Precise gas (CO2) introduction ensures controlled reaction stoichiometry.
- Shortened reaction times compared to batch processes.
- Elimination of chromatographic purification due to cleaner reaction profiles.
- Environmentally benign conditions with mild temperatures and reduced waste.
These factors contribute to improved scalability and reproducibility in industrial settings.
Alternative Synthetic Routes
- PdCl2-catalyzed carbonylation: This method involves reacting amines with carbon monoxide and alcohols in the presence of PdCl2 catalyst, forming carbamates via an isocyanate intermediate. This route is mild, neutral, and produces nitrogen gas as a benign byproduct, making it attractive for pharmaceutical applications.
- Direct coupling with alkyl halides: Although less common for this compound, alkylation of glycinamide with dibutyl halides under basic conditions can also yield the dibutyl carbamoyl derivative, but may require careful control to avoid over-alkylation or side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Continuous CO2 + DBU base flow synthesis | Glycinamide, Dibutylamine, CO2 | DBU | Acetonitrile | RT - 50°C | 45–92% | Fast, scalable, mild, eco-friendly | Requires flow equipment |
| PdCl2-catalyzed carbonylation | Glycinamide, CO, Alcohols | PdCl2 (2 mol%) | Various | Mild, neutral | ~90% | Mild, no ligands, clean byproducts | Requires CO handling |
| Acid-catalyzed batch reaction | Glycinamide, Dibutylamine | Acid catalyst | Polar aprotic | Reflux | 70–85% | Simple setup | Longer reaction time, purification needed |
| Alkyl halide substitution | Glycinamide, Dibutyl halide | Base | Polar aprotic | Moderate heat | Variable | Direct alkylation | Side reactions possible |
Research Findings and Notes
- The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst/base is critical in continuous synthesis, enabling high yields and avoiding the need for chromatographic purification.
- PdCl2 catalysis offers a novel, ligand-free approach for carbamate synthesis, which can be adapted for this compound by selecting appropriate alcohols and amines.
- Industrial scale-up benefits from continuous flow methods due to better control over reaction parameters and environmental factors.
- Purity and yield optimization depend on solvent choice, temperature control, and stoichiometric balance of reagents.
Chemical Reactions Analysis
n2,n2-Dibutyl-n-carbamoylglycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n2,n2-Dibutyl-n-carbamoylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which n2,n2-Dibutyl-n-carbamoylglycinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
N,N'-Diacetyl-1,4-phenylenediamine ()
- Molecular Formula : C10H12N2O2 (MW: 192.22 g/mol).
- Key Features : Aromatic phenylenediamine core with acetyl groups at both nitrogen atoms.
- Comparison :
- The butyl groups in N2,N2-Dibutyl-N-carbamoylglycinamide increase hydrophobicity compared to the acetylated aromatic compound.
- The carbamoyl group in the target compound enhances hydrogen-bonding capacity, unlike the acetyl groups in N,N'-Diacetyl-1,4-phenylenediamine, which primarily contribute to steric effects .
Ranitidine Nitroacetamide ()
- Key Features: Nitro (NO2) and acetamide (CH3CONH-) groups attached to a furan-thioether backbone.
- Comparison :
- The nitro group in Ranitidine derivatives is strongly electron-withdrawing, contrasting with the electron-donating carbamoyl group in the target compound.
- The thioether and furan moieties in Ranitidine derivatives confer metabolic stability, while the butyl chains in this compound may improve membrane permeability .
Benzathine Benzylpenicillin ()
- Key Features : Dibenzylethylenediamine salt of penicillin with a bicyclic β-lactam structure.
- Comparison :
- The benzyl groups in Benzathine benzylpenicillin contribute to aromatic interactions, whereas the butyl groups in the target compound favor aliphatic hydrophobic interactions.
- The penicillin core enables antibiotic activity, while the carbamoylglycinamide structure lacks such intrinsic biological functionality .
Physicochemical and Functional Properties
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|
| This compound | ~300 (estimated) | Carbamoyl, Butyl, Glycinamide | Low (predicted) | Pharmaceutical research |
| N,N'-Diacetyl-1,4-phenylenediamine | 192.22 | Acetyl, Phenylenediamine | Moderate | Laboratory synthesis |
| Ranitidine Nitroacetamide | Not reported | Nitro, Acetamide, Thioether | High | Pharmaceutical impurity |
| Benzathine Benzylpenicillin | Complex | β-Lactam, Benzyl, Salt | Low | Antibiotic formulations |
- Solubility Trends : The butyl groups in the target compound likely reduce aqueous solubility compared to acetylated or ionic analogs.
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